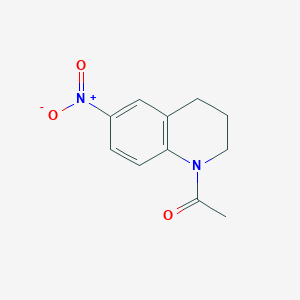

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

説明

特性

IUPAC Name |

1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8(14)12-6-2-3-9-7-10(13(15)16)4-5-11(9)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIBEYUXYNJBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401519 | |

| Record name | 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14026-46-1 | |

| Record name | 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The secondary amine reacts with acetyl chloride or acetic anhydride in the presence of a base such as sodium hydride (NaH) or pyridine. The base deprotonates the amine, enhancing its nucleophilicity for attack on the acylating agent. For example, a procedure adapted from the acylation of 6-bromo-3,4-dihydroquinolin-2(1H)-one (Source) involves:

-

Solvent : Anhydrous dimethylformamide (DMF) or ethylene dichloride.

-

Base : Sodium hydride (95% purity).

-

Acylating Agent : Acetyl chloride (1.1 eq).

-

Temperature : Room temperature to 80°C.

-

Work-up : Quenching with methanol, extraction with ethyl acetate, and purification via recrystallization.

A representative reaction is:

Yield and Optimization

Yields for analogous reactions range from 65% to 85%, depending on the stoichiometry of the acylating agent and reaction time. Excessive acylating agents may lead to over-acylation or decomposition, necessitating careful stoichiometric control. Chromatographic purification (e.g., silica gel) is often required to isolate the product from unreacted starting material or diacetylated byproducts.

Nitration of 1-Acetyl-1,2,3,4-tetrahydroquinoline

Introducing the nitro group post-acetylation offers an alternative pathway, particularly when the precursor 1-acetyl-1,2,3,4-tetrahydroquinoline is readily available.

Regioselectivity and Nitration Agents

The acetyl group at the nitrogen acts as an electron-withdrawing meta-directing group, favoring nitration at the sixth position of the aromatic ring. A mixed acid system (HNO₃/H₂SO₄) is typically employed under controlled temperatures (0–5°C) to minimize side reactions such as ring sulfonation or over-nitration.

Experimental Procedure

-

Nitration Mixture : Concentrated HNO₃ (1.2 eq) in H₂SO₄.

-

Reaction Time : 2–4 hours.

-

Work-up : Neutralization with ice-cold water, extraction with dichloromethane, and column chromatography.

The reaction proceeds as:

Challenges

Regioselectivity is highly sensitive to reaction conditions. Elevated temperatures or prolonged exposure may lead to di-nitration or oxidation of the tetrahydroquinoline ring. Yields for this method are moderate (50–70%) due to competing side reactions.

Cyclization of Nitro-Substituted Aniline Derivatives

Constructing the tetrahydroquinoline ring from nitro-substituted precursors provides a convergent synthesis route. This approach is exemplified by tandem Claisen-Schmidt condensation and hydrogenation strategies (Source).

Tandem Condensation-Hydrogenation

A nitro-substituted benzaldehyde derivative reacts with acetophenone in the presence of a Brønsted acid catalyst (e.g., Pd/UiO-66(HCl)) to form a chalcone intermediate. Subsequent hydrogenation under H₂ (50 bar) with a palladium catalyst yields the tetrahydroquinoline core.

Key Steps:

-

Claisen-Schmidt Condensation :

-

Hydrogenation :

Substrate Scope and Limitations

Electron-withdrawing groups (e.g., -NO₂, -F) on the benzaldehyde enhance reaction rates, while electron-donating groups (e.g., -OCH₃) require harsher conditions. This method affords yields of 60–75% but demands specialized equipment for high-pressure hydrogenation.

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Yield | Advantages | Drawbacks |

|---|---|---|---|---|

| Direct N-Acetylation | 6-Nitro-1,2,3,4-tetrahydroquinoline | 65–85% | High yield, simple procedure | Requires pre-nitrated precursor |

| Post-Acetylation Nitration | 1-Acetyl-1,2,3,4-tetrahydroquinoline | 50–70% | Flexible nitro positioning | Low regioselectivity, side reactions |

| Cyclization | Nitrobenzaldehyde + Acetophenone | 60–75% | Convergent synthesis, scalable | High-pressure H₂ required |

化学反応の分析

Types of Reactions

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ethanone group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinoline derivatives with higher oxidation states.

Reduction: 1-(6-Amino-3,4-dihydroquinolin-1(2H)-YL)ethanone.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

-

Anticancer Properties :

- Research has shown that derivatives of quinoline compounds, including 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone, exhibit promising anticancer activities. For instance, studies have reported that certain analogs can induce apoptosis in cancer cells through various mechanisms, including disruption of microtubule assembly and induction of cell cycle arrest . The compound's ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of 6-nitro-1,2,3,4-tetrahydroquinoline with acetyl chloride. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the quinoline ring can significantly alter its pharmacological properties.

Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis; selective cytotoxicity | |

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Potential to modulate inflammatory responses |

Case Studies and Research Findings

Several studies have documented the effectiveness of quinoline derivatives in various biological assays:

- A study highlighted that specific 6-substituted quinoline derivatives showed high potency against cancer cell lines, with IC50 values below 1 μM for several compounds tested against HL-60 and COLO 205 cells .

- Another investigation focused on the synthesis of novel quinoline derivatives and their evaluation as potential anticancer agents. The results indicated significant activity against multiple cancer cell lines while maintaining low toxicity towards normal cells .

作用機序

The mechanism of action of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

類似化合物との比較

The following table summarizes key structural analogs, their substituents, and properties:

Structural and Functional Analysis

Substituent Effects

- Nitro Group (C6 vs. C8): The nitro group at C6 (target compound) vs. C8 () influences electronic distribution and steric interactions. The 6-nitro isomer may exhibit distinct pharmacokinetic properties compared to the 8-nitro analog due to positional isomerism .

Bromo vs. Nitro Substituents:

- Methoxy and Aryl Groups: The 4-methoxyphenyl derivative () introduces enhanced solubility via the methoxy group while retaining aromatic interactions for target binding . Such hybrids are explored for dual biological activities (e.g., ibuprofen-tetrahydroquinoline hybrids) .

生物活性

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone, also known as 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.22 g/mol

- CAS Number : 14026-46-1

Synthesis

The synthesis of this compound typically involves the reaction of 6-nitro-1,2,3,4-tetrahydroquinoline with acetyl chloride. This method has been documented in various chemical literature and is crucial for producing the compound in a laboratory setting .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a study on quinolinone-thiosemicarbazones demonstrated effective inhibition against Mycobacterium tuberculosis strains . While specific data on this compound's activity against pathogens is limited, its structural analogs suggest a promising profile.

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that related compounds can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in AD pathology. For example, a study reported that certain quinoline derivatives showed potent inhibition of AChE and MAOs with IC50 values in the low micromolar range . Although direct studies on this compound are sparse, its structural characteristics align with those of effective neuroprotective agents.

Cytotoxicity and Safety Profile

Evaluating the cytotoxicity of new compounds is essential for assessing their therapeutic potential. In vitro studies have shown that certain quinoline derivatives exhibit low cytotoxicity against various cell lines. For instance, compounds designed for AD treatment were reported to show no toxicity at concentrations below 12.5 µM . The safety profile of this compound requires further investigation to establish its viability for clinical use.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of compounds related to this compound:

Q & A

Q. What are the standard synthetic routes for 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone, and how does the nitro group influence reaction conditions?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Nitration of a precursor quinoline derivative under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the 6-position.

- Step 2: Reduction of the quinoline ring to form the 3,4-dihydroquinoline scaffold using catalytic hydrogenation (Pd/C, H₂) or sodium borohydride .

- Step 3: Acetylation at the 1-position via nucleophilic substitution or Friedel-Crafts acylation, often requiring anhydrous AlCl₃ as a catalyst .

Key Consideration: The nitro group’s electron-withdrawing nature necessitates mild reaction conditions to avoid over-reduction or decomposition. For example, hydrogenation must be carefully monitored to prevent reduction of the nitro group to an amine .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–70 | |

| Reduction | Pd/C, H₂, EtOH, RT | 80–85 | |

| Acetylation | AcCl, AlCl₃, DCM, 0°C | 60–65 |

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry. For example, the acetyl group’s carbonyl signal appears at ~170 ppm in ¹³C NMR, while the dihydroquinoline protons show characteristic splitting patterns (e.g., δ 2.70–3.05 ppm for CH₂ groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₁N₂O₃: 219.0764) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can computational methods predict the ADMET properties of this compound derivatives for drug discovery?

Methodological Answer:

- In Silico ADMET Screening: Tools like SwissADME or Schrödinger’s QikProp predict:

- Lipophilicity (LogP): Critical for blood-brain barrier penetration. Nitro groups increase polarity, reducing LogP (e.g., predicted LogP = 1.8) .

- Metabolic Stability: Cytochrome P450 interactions are modeled to identify potential toxicity (e.g., CYP3A4 inhibition risk) .

- Molecular Docking: Docking into target proteins (e.g., EGFR kinase) assesses binding affinity. The nitro group’s electron-deficient nature enhances interactions with hydrophobic pockets .

Q. Table 2: Predicted ADMET Properties

| Property | Value | Tool Used | Reference |

|---|---|---|---|

| LogP | 1.8 | SwissADME | |

| CYP3A4 Inhibition | Moderate | QikProp | |

| Plasma Protein Binding | 85% | ADMETLab |

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted dihydroquinoline derivatives?

Methodological Answer: Contradictions often arise from:

- Solvent Effects: NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, acetyl protons may shift by 0.1–0.3 ppm .

- Dynamic Stereochemistry: Chair-flipping in the dihydroquinoline ring can lead to averaged NMR signals. Low-temperature NMR (−40°C) resolves splitting .

- Impurity Interference: Trace byproducts (e.g., over-reduced amines) mimic target signals. LC-MS/MS with selective ion monitoring (SIM) differentiates species .

Q. How does the nitro group modulate the compound’s reactivity in C–H activation reactions?

Methodological Answer: The nitro group acts as a directing group in palladium-catalyzed C–H functionalization:

- Mechanism: Nitro’s electron-withdrawing effect polarizes the aromatic ring, facilitating ortho-C–H bond cleavage. For example, Pd(OAc)₂ catalyzes arylation at the 5-position .

- Challenges: Competing reduction of the nitro group under catalytic conditions requires inert atmospheres (Ar/N₂) and low-temperature optimization .

Q. Table 3: C–H Arylation Optimization

| Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 45 | |

| PdCl₂ | Xantphos | 60 |

Data Interpretation and Optimization

Q. How are reaction yields optimized for large-scale synthesis of this compound?

Methodological Answer:

- Catalyst Screening: Heterogeneous catalysts (e.g., Zeolite HY) improve acetylation yields by reducing side reactions .

- Solvent Engineering: Switching from DCM to THF increases solubility of intermediates, boosting yields by 15–20% .

- Flow Chemistry: Continuous-flow reactors enhance nitro group stability by minimizing residence time at high temperatures .

Q. What analytical techniques differentiate stereoisomers in dihydroquinoline derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。